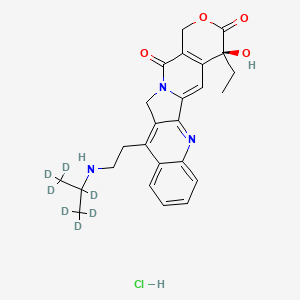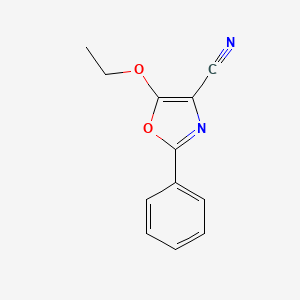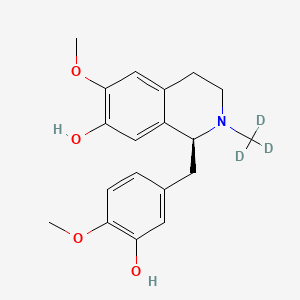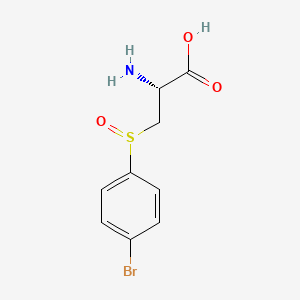
Belotecan-d7 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Belotecan-d7 Hydrochloride is a deuterium-labeled derivative of Belotecan Hydrochloride, a semi-synthetic camptothecin analogue. It is primarily used in chemotherapy for treating small-cell lung cancer and ovarian cancer. The compound works by inhibiting the enzyme topoisomerase I, which is crucial for DNA replication and transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Belotecan-d7 Hydrochloride involves several steps:
Dissolution in Acid Solution: The initial compound is dissolved in an acid solution and stirred.
pH Adjustment: An inorganic alkali solution is added to adjust the pH to 8.
Extraction and Purification: The mixture is extracted using an organic solvent, and the organic phases are mixed and dried. The compound is then separated and purified using silica gel column chromatography.
Reaction with Pyridine p-Toluenesulfonate and o-Cresol: The purified compound is reacted with pyridine p-toluenesulfonate and o-cresol in toluene under nitrogen flow.
Final Purification: The final product is obtained by dissolving the compound in an acidic solution, followed by the addition of an ether reagent to precipitate the solid product.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for higher yield and lower cost. The process involves large-scale reactions and purification techniques suitable for industrial settings .
Chemical Reactions Analysis
Types of Reactions
Belotecan-d7 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of the compound .
Scientific Research Applications
Belotecan-d7 Hydrochloride has several scientific research applications:
Chemistry: It is used as a tracer in drug development to study the pharmacokinetics and metabolic profiles of Belotecan Hydrochloride.
Biology: The compound is used in cell cycle and DNA damage studies due to its ability to inhibit topoisomerase I.
Medicine: It is primarily used in chemotherapy for treating small-cell lung cancer and ovarian cancer. .
Industry: The compound is used in the pharmaceutical industry for the development of new anticancer drugs.
Mechanism of Action
Belotecan-d7 Hydrochloride exerts its effects by inhibiting the enzyme topoisomerase I. This enzyme is responsible for creating reversible single-strand breaks in DNA during replication and transcription. By stabilizing the cleavable complex of topoisomerase I-DNA, this compound prevents the religation of these breaks, leading to lethal double-stranded DNA breaks when encountered by the DNA replication machinery. This disruption in DNA replication ultimately causes apoptosis, or programmed cell death, in tumor cells .
Comparison with Similar Compounds
Belotecan-d7 Hydrochloride is compared with other camptothecin analogues such as topotecan and irinotecan:
List of Similar Compounds
- Topotecan
- Irinotecan
- Lurtotecan
- Exatecan
This compound stands out due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic studies .
Properties
IUPAC Name |
(19S)-19-ethyl-10-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)ethyl]-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4.ClH/c1-4-25(31)19-11-21-22-17(12-28(21)23(29)18(19)13-32-24(25)30)15(9-10-26-14(2)3)16-7-5-6-8-20(16)27-22;/h5-8,11,14,26,31H,4,9-10,12-13H2,1-3H3;1H/t25-;/m0./s1/i2D3,3D3,14D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKBXKKZBKCHET-RJGVUDMNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CCNC(C)C)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=CC=CC=C51.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B583846.png)


![3-[(1R,3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B583854.png)
![Furo[2,3-f][1,2]benzoxazole](/img/structure/B583859.png)

![Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B583862.png)
